

Validating Valproic Acid as an Adjunct Therapy in Cancer Treatment: A Comparative Guide

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Compound of Interest

Compound Name: *2-Propylhexanoic acid*

Cat. No.: *B134660*

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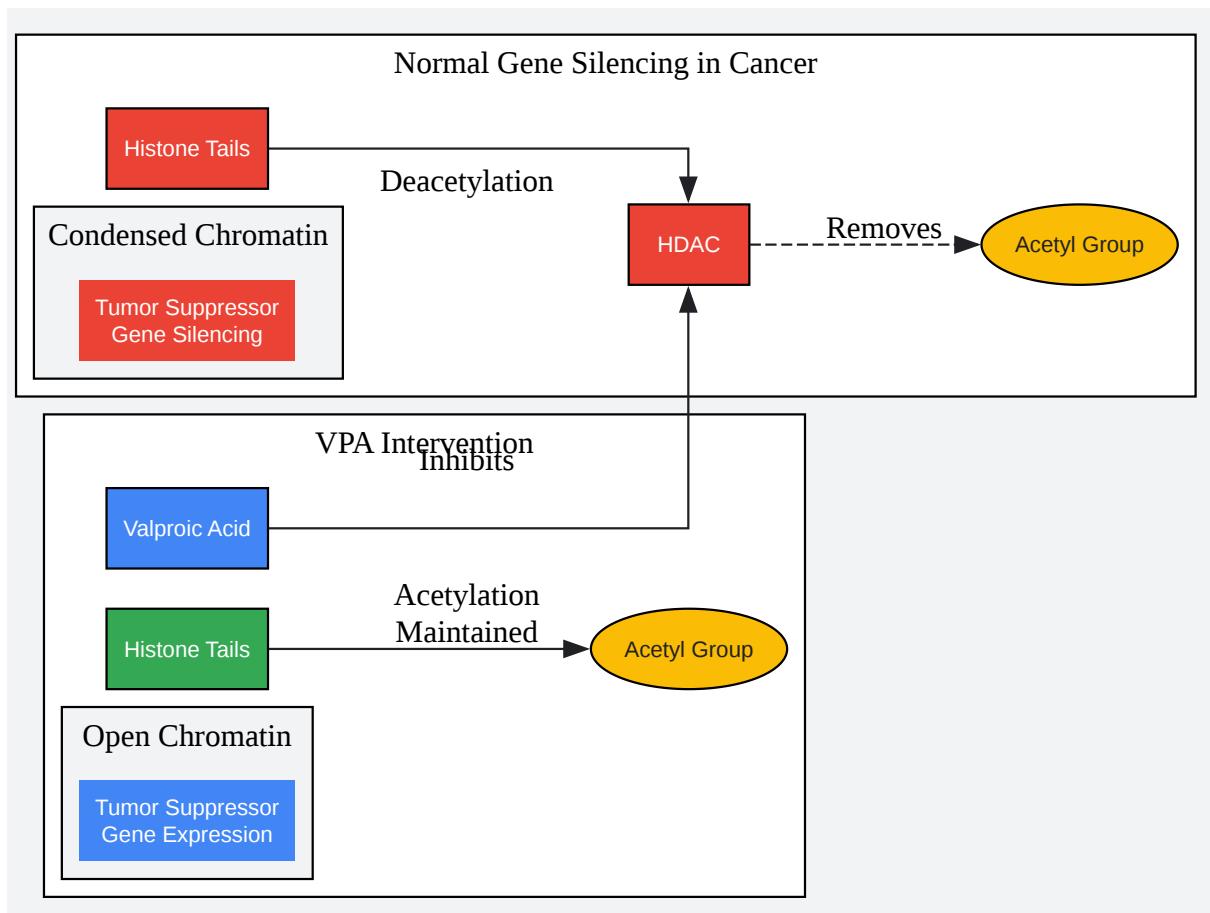
This guide provides an objective comparison of Valproic Acid's (VPA) performance as an adjunct therapy in cancer treatment against other epigenetic modifiers. The information presented is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.

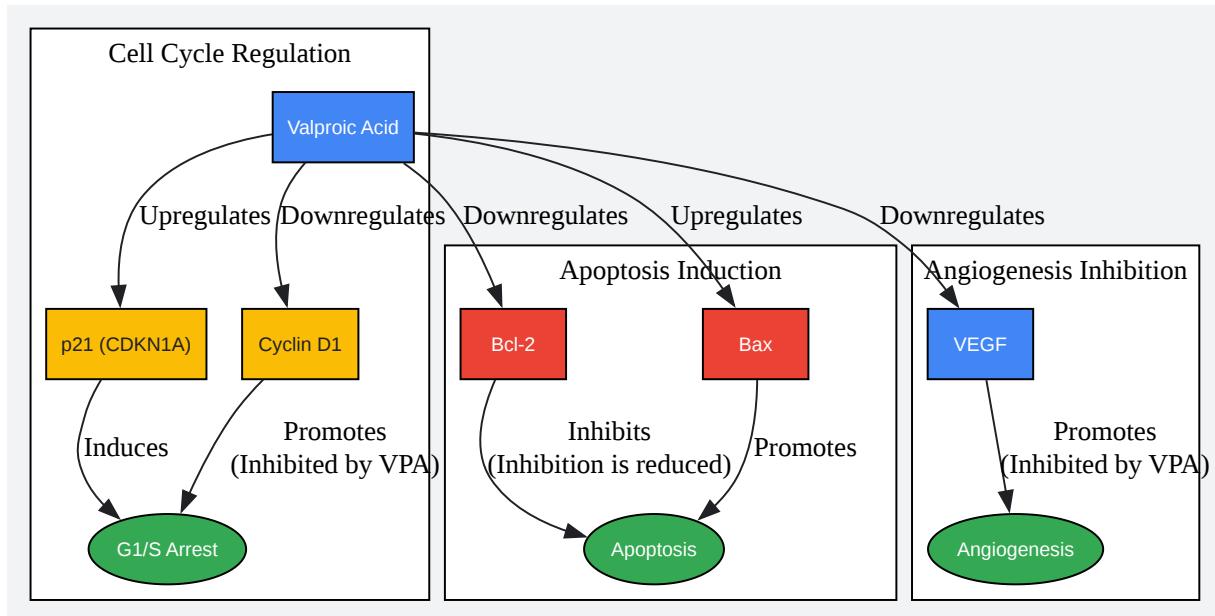
Valproic Acid: An Overview of its Adjunctive Role

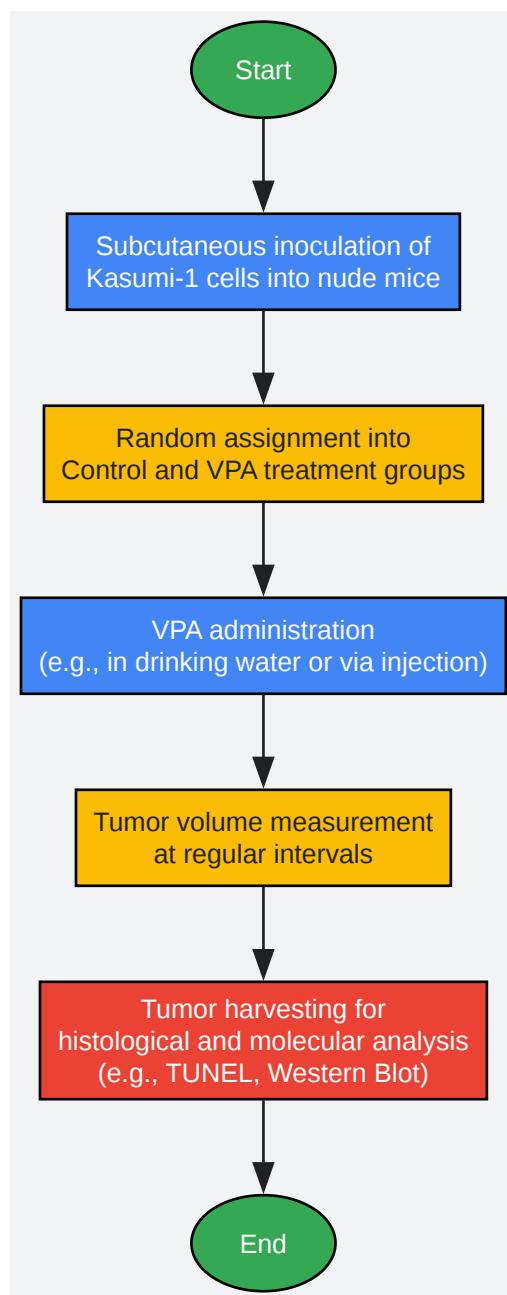
Valproic acid, a long-established anti-epileptic drug, has garnered significant interest in oncology for its role as a histone deacetylase (HDAC) inhibitor.^[1] By inhibiting HDACs, VPA can alter gene expression, leading to anti-tumor effects such as cell cycle arrest, apoptosis, and differentiation.^{[1][2]} It is being investigated as an adjunct to conventional chemotherapy and radiotherapy to enhance their efficacy and overcome resistance.^[1]

Mechanism of Action: HDAC Inhibition

Valproic acid's primary anti-cancer mechanism is the inhibition of class I and IIa histone deacetylases.^[3] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes that were previously silenced.







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